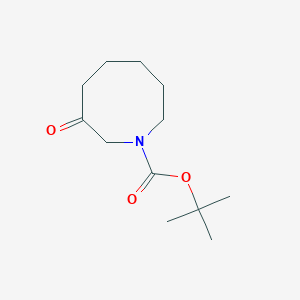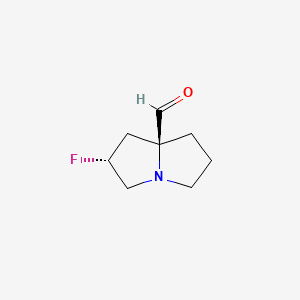
(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde is a fluorinated heterocyclic compound with the molecular formula C8H12NOF.
Preparation Methods
The synthesis of (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde involves several steps. One common method includes the fluorination of a suitable precursor followed by cyclization and functional group transformations. The reaction conditions typically involve the use of fluorinating agents, solvents, and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde include other fluorinated heterocycles and aldehydes. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12FNO |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde |
InChI |
InChI=1S/C8H12FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h6-7H,1-5H2/t7-,8+/m1/s1 |
InChI Key |
OESSIYLQTVKNKT-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)C=O |
Canonical SMILES |
C1CC2(CC(CN2C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



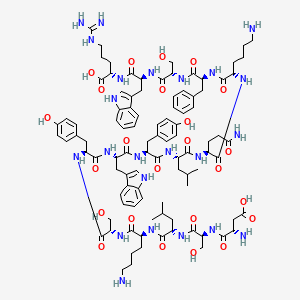
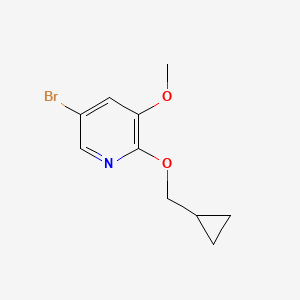
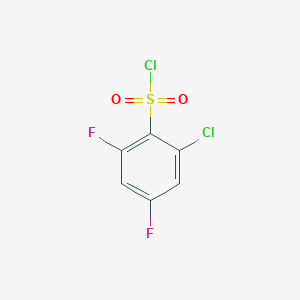
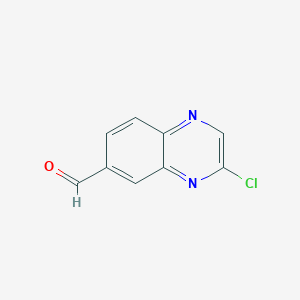
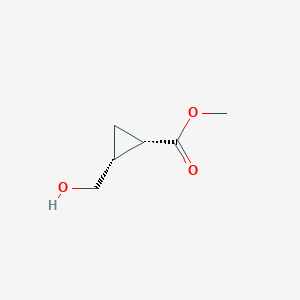
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
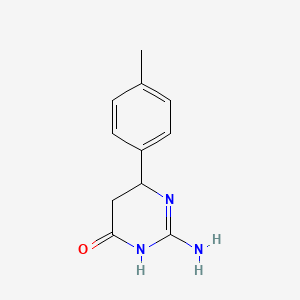

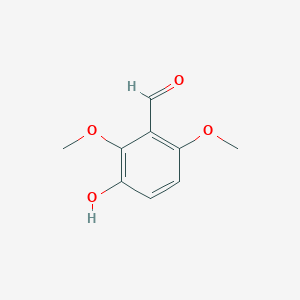

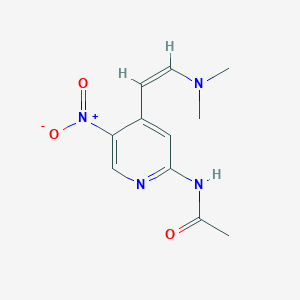
![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
